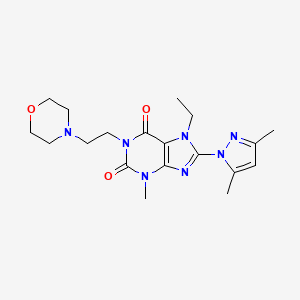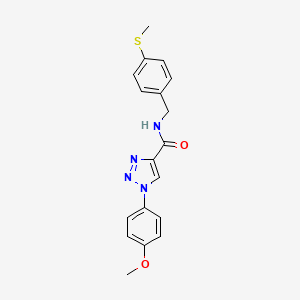
2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-fluorophenyl)acetamide, commonly known as AZPA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-fluorophenyl)acetamide' involves the reaction of 4-fluoroaniline with phthalic anhydride to form 4-(4-fluorophenyl)-1,3-dioxoisoindoline-2-carboxylic acid. This intermediate is then reacted with 4-azepanone to form the final product.
Starting Materials
4-fluoroaniline, phthalic anhydride, 4-azepanone
Reaction
Step 1: 4-fluoroaniline is reacted with phthalic anhydride in the presence of a catalyst such as sulfuric acid to form 4-(4-fluorophenyl)-1,3-dioxoisoindoline-2-carboxylic acid., Step 2: 4-(4-fluorophenyl)-1,3-dioxoisoindoline-2-carboxylic acid is then reacted with 4-azepanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-fluorophenyl)acetamide.
作用机制
The exact mechanism of action of AZPA is not yet fully understood, but it is believed to work by inhibiting certain enzymes and receptors in the body. It has been found to exhibit high affinity towards cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation. By inhibiting COX-2, AZPA is believed to reduce inflammation, pain, and fever.
生化和生理效应
AZPA has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that AZPA inhibits the activity of COX-2 enzyme, which leads to a reduction in the production of prostaglandins. In vivo studies have shown that AZPA exhibits anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of AZPA is its potential applications in drug discovery and development. It exhibits high affinity towards certain enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, AZPA has been found to exhibit low toxicity and high selectivity towards COX-2 enzyme, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of AZPA is its limited solubility in water, which makes it difficult to administer orally.
未来方向
There are several future directions for the research and development of AZPA. One potential direction is the development of new drugs based on the structure of AZPA. Additionally, further research is needed to fully understand the mechanism of action of AZPA and its potential applications in the treatment of various diseases. Finally, further studies are needed to investigate the potential side effects and toxicity of AZPA.
科学研究应用
AZPA has been found to exhibit potential applications in scientific research, particularly in the field of medicinal chemistry. It is believed to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Additionally, AZPA has been found to have potential applications in the field of drug discovery and development, as it exhibits high affinity towards certain enzymes and receptors.
属性
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-15-7-5-14(6-8-15)22-12-17(20-21-22)18(23)19-11-13-3-9-16(25-2)10-4-13/h3-10,12H,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBYGZCOEBWCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2645523.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide](/img/structure/B2645524.png)
![N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2645525.png)
![7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2645527.png)
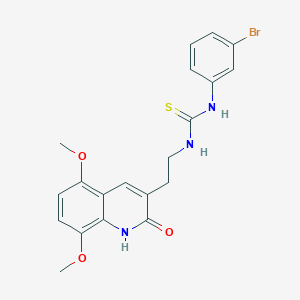
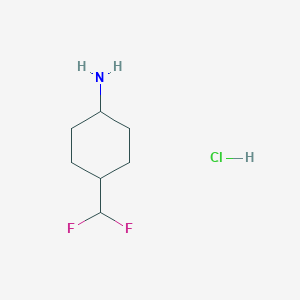
![(Z)-methyl 3-(2-methoxyethyl)-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645535.png)
![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645536.png)
![4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2645538.png)
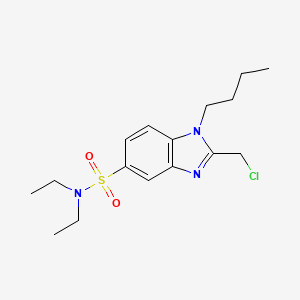
![Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B2645541.png)
![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2645544.png)
